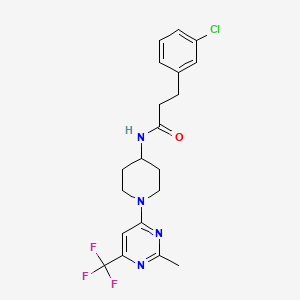
3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C20H22ClF3N4O and its molecular weight is 426.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : A novel and efficient one-pot synthesis technique for creating 2-aminopyrimidinones showcases the potential for developing compounds similar to the one . This technique involves a three-component reaction leading to piperidinium salts of pyrimidinones, highlighting a pathway for generating structurally related compounds with possible enhanced biological activities (Bararjanian et al., 2010).
Structural Insights : The structural and electronic properties of anticonvulsant drugs, including those with substituted pyrimidine and piperidine units, provide a foundation for understanding the molecular framework and activity of such compounds. X-ray diffraction and molecular-orbital calculations offer deep insights into their chemical behavior and interaction mechanisms (Georges et al., 1989).
Derivative Development and Chemical Reactions
Derivative Synthesis : Research into synthesizing novel tetrahydroquinolino thieno[3,2-d]pyrimidine derivatives suggests a versatile approach to developing new compounds with potential biological applications. This involves reactions with various nucleophiles, including piperidine, to generate substituted pyrimidine derivatives, demonstrating the chemical flexibility and potential for pharmacological use of compounds related to the query chemical (Abdel-rahman et al., 1992).
Chemical Reactions and Applications : The synthesis of 1-substituted piperidines, including derivatives with significant pharmacological properties, indicates a broad spectrum of potential applications for compounds incorporating piperidine and pyrimidine structures. These methods can lead to the development of anticonvulsant, antimicrobial, and antiparkinsonian agents, offering a promising avenue for the exploration of new therapeutic agents (Vardanyan, 2018).
Pharmacological Potentials
Antimicrobial and Antitumor Activities : The synthesis and evaluation of piperidine derivatives against pathogens of Lycopersicon esculentum highlight the antimicrobial potential of such compounds. Structure-activity relationship studies reveal that substitutions on the benzhydryl and sulfonamide rings significantly influence antibacterial activity, suggesting the applicability of related compounds in combating microbial infections and possibly in cancer therapy (Vinaya et al., 2009).
Herbicidal Activity : The design and synthesis of thiadiazolopyrimidine derivatives bearing a chiral active unit demonstrate improved herbicidal activities against various weeds. This suggests that structurally similar compounds to the query chemical might be developed as novel herbicides with enhanced efficacy and selectivity (Duan et al., 2010).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N4O/c1-13-25-17(20(22,23)24)12-18(26-13)28-9-7-16(8-10-28)27-19(29)6-5-14-3-2-4-15(21)11-14/h2-4,11-12,16H,5-10H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUQTYSRMIFXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3=CC(=CC=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

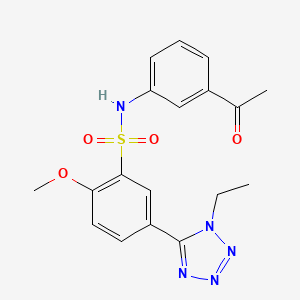
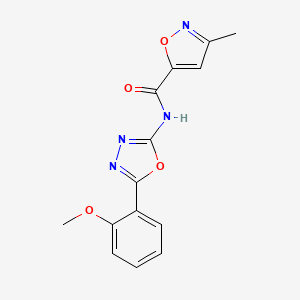
![[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2760677.png)
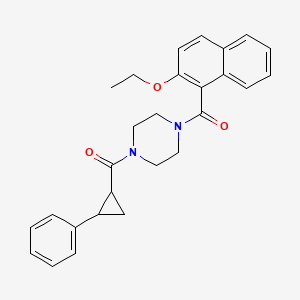
![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2760679.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)


![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol](/img/structure/B2760683.png)
![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)
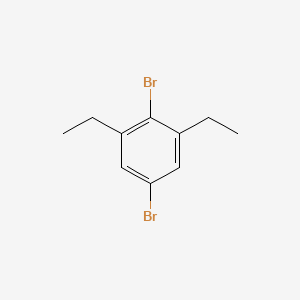
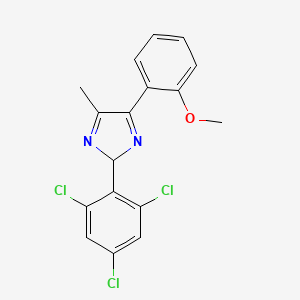
![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)
![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)